Chlorocholine Chloride-d9

Descripción general

Descripción

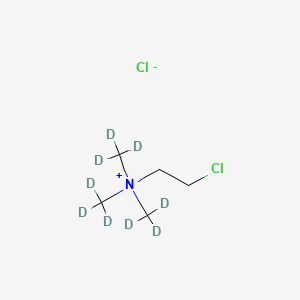

Chlorocholine Chloride-d9 is a deuterium-labeled version of Chlorocholine Chloride, a compound widely used as a plant growth regulator. The deuterium labeling involves replacing hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the behavior and metabolism of the compound in various systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorocholine Chloride-d9 can be synthesized through the reaction of deuterated trimethylamine with 2-chloroethanol. The reaction typically involves the following steps:

Formation of Deuterated Trimethylamine: Deuterated methyl iodide reacts with ammonia to form deuterated trimethylamine.

Reaction with 2-Chloroethanol: The deuterated trimethylamine is then reacted with 2-chloroethanol under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Chlorocholine Chloride-d9 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of deuterated amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of deuterated ethylamines.

Oxidation Reactions: Formation of deuterated oxides.

Reduction Reactions: Formation of deuterated amines.

Aplicaciones Científicas De Investigación

Chlorocholine Chloride-d9 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in studies of plant growth regulation and metabolism.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of deuterated compounds for various industrial applications.

Mecanismo De Acción

Chlorocholine Chloride-d9 exerts its effects primarily by inhibiting gibberellin biosynthesis, a crucial pathway in plant growth regulation. The compound targets enzymes involved in the gibberellin biosynthesis pathway, leading to reduced levels of gibberellins and subsequent inhibition of plant growth. This mechanism is beneficial in controlling plant height and promoting more robust growth.

Comparación Con Compuestos Similares

Similar Compounds

Chlorocholine Chloride: The non-deuterated version of Chlorocholine Chloride-d9.

2-Chloroethyltrimethylammonium Chloride: Another plant growth regulator with similar properties.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s behavior in various systems, offering insights that are not possible with the non-deuterated version.

Actividad Biológica

Chlorocholine Chloride-d9 (CAS Number: 1219257-11-0) is a deuterated form of chlorocholine chloride, which is primarily recognized for its role as a plant growth regulator. This compound has gained attention in various fields of biological research due to its unique properties and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | CHClDN |

| Molecular Weight | 167.125 g/mol |

| CAS Number | 1219257-11-0 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

This compound is characterized by the incorporation of deuterium, which enhances its stability and may influence its biological activity compared to non-deuterated counterparts .

This compound functions primarily as a plant growth regulator by inhibiting gibberellin (GA) biosynthesis. Gibberellins are crucial hormones that promote stem elongation, seed germination, and flowering in plants. By inhibiting GA, chlorocholine chloride can effectively regulate plant growth and development, making it a valuable tool in agricultural practices .

Inhibition of Gibberellin Biosynthesis

The inhibition of gibberellin biosynthesis leads to several physiological changes in plants:

- Reduced Stem Elongation : This can result in shorter, sturdier plants that are less prone to lodging.

- Delayed Flowering : By modulating the timing of flowering, chlorocholine chloride can help synchronize crop yields with market demands.

- Enhanced Root Development : The compound encourages stronger root systems, improving nutrient uptake and plant resilience .

Case Studies

-

Plant Growth Regulation :

A study demonstrated that the application of chlorocholine chloride significantly reduced the height of wheat plants while increasing their root biomass. This effect was attributed to the compound's ability to inhibit GA synthesis, leading to more robust root systems and improved water retention during drought conditions. -

Cellular Mechanisms :

Research utilizing deuterated compounds like chlorocholine-d9 has shown that deuteration can alter the metabolic pathways in cells. The presence of deuterium may affect enzyme kinetics and stability, leading to different biological outcomes compared to non-deuterated versions. This characteristic makes chlorocholine-d9 a valuable tracer in metabolic studies .

Applications Beyond Agriculture

While primarily used in agriculture, the biological activity of this compound extends into other areas:

- Pharmacology : The stable isotope labeling allows for detailed studies on drug metabolism and pharmacokinetics, providing insights into how drugs are processed in biological systems.

- Neuroscience : Investigations into cholinergic signaling pathways benefit from the use of chlorocholine derivatives, which can serve as substrates or inhibitors in various experimental setups .

Propiedades

IUPAC Name |

2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZZMRAGKVHANO-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745732 | |

| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219257-11-0 | |

| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219257-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.